molecular formula C9H11N B044798 5-Aminoindan CAS No. 24425-40-9

5-Aminoindan

Cat. No.: B044798
CAS No.: 24425-40-9
M. Wt: 133.19 g/mol
InChI Key: LEWZOBYWGWKNCK-UHFFFAOYSA-N
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Description

5-Aminoindan: is an organic compound with the molecular formula C₉H₁₁N . It is a derivative of indane, featuring an amino group attached to the fifth position of the indane ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

Chemistry:

  • 5-Aminoindan is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology:

Medicine:

Industry:

  • In the industrial sector, this compound is used in the production of various chemicals and materials, contributing to advancements in material science and chemical engineering.

Mechanism of Action

Target of Action

5-Aminoindan primarily acts as a releasing agent of serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, reward processing, and motor control.

Mode of Action

This compound interacts with its targets by increasing the non-vesicular release of serotonin, dopamine, and norepinephrine . This interaction results in an enhanced concentration of these neurotransmitters in the synaptic cleft, leading to increased neuronal activity.

Biochemical Pathways

The primary biochemical pathways affected by this compound involve the synaptic transmission of serotonin, dopamine, and norepinephrine. By increasing the release of these neurotransmitters, this compound can influence several downstream effects, including mood elevation, increased energy, and enhanced cognitive function .

Pharmacokinetics

Similar compounds like 5-iai have been shown to have a longer terminal elimination half-life compared to their corresponding amphetamine homologues This suggests that this compound may also have a prolonged half-life, potentially leading to a longer duration of action

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhanced activity of serotonin, dopamine, and norepinephrine neurons. This can lead to a range of effects, including euphoria, empathy, stimulation, and cognitive enhancement . .

Safety and Hazards

5-Aminoindan is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Biochemical Analysis

Biochemical Properties

5-Aminoindan is a psychoactive analog of p-iodoamphetamine and is indistinguishable in its physiological effects from 3,4-methylenedioxymethamphetamine in rats . It acts as a releasing agent of serotonin, norepinephrine, and dopamine .

Cellular Effects

This compound has been reported to have significant effects on various types of cells. It increases non-vesicular release of serotonin, dopamine, and norepinephrine . Adverse effects described by users include dehydration, increased perspiration, anxiety, depression, panic attacks, and tachycardia .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a releasing agent of serotonin, norepinephrine, and dopamine . This suggests that it may interact with the transporters of these neurotransmitters, leading to increased release into the synaptic cleft.

Temporal Effects in Laboratory Settings

For instance, lower doses of MDAI, a related compound, produced a rapid onset of locomotor depression in Swiss-Webster mice, while higher doses led to a slower onset of locomotor stimulation .

Dosage Effects in Animal Models

It is known that this compound fully substitutes for MDMA in rodents and is a putative entactogen in humans .

Metabolic Pathways

It is known that this compound is a rigid analogue of p-iodoamphetamine, suggesting that it may be metabolized in a similar manner .

Transport and Distribution

Given its role as a releasing agent of serotonin, norepinephrine, and dopamine, it is likely that it interacts with the transporters of these neurotransmitters .

Subcellular Localization

Given its role as a releasing agent of serotonin, norepinephrine, and dopamine, it is likely that it is localized to areas of the cell involved in the synthesis, storage, and release of these neurotransmitters .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 1-Indanone: One common method to synthesize 5-Aminoindan involves the reaction of 1-indanone with ammonia. The reaction is typically carried out by heating 1-indanone with excess ammonia in a suitable solvent.

Industrial Production Methods:

  • Industrial production of this compound often follows similar synthetic routes as laboratory methods but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Aminoindan can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other electrophiles.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while substitution can produce a variety of substituted indanes.

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dihydro-1H-inden-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWZOBYWGWKNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179182
Record name Indan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24425-40-9
Record name 5-Aminoindan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24425-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indan-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indan-5-amine
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Record name INDAN-5-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic routes for producing sulfonated derivatives of 5-aminoindan?

A1: Research outlines several methods for synthesizing sulfonated derivatives of this compound:

  • Direct Sulfonation: this compound-6-sulfonic acid can be obtained by direct sulfonation of this compound. [, ]
  • Sulfonation followed by Reduction: This approach involves sulfonating 5-nitroindan to yield 6-nitroindan-4-sulfonic acid, followed by a Bechamp reduction to produce 6-aminoindan-4-sulfonic acid. []
  • Amidosulfuric Acid Treatment: Reacting this compound with amidosulfuric acid generates a mixture of this compound-6-sulfonic acid and this compound-4-sulfonic acid. []
  • Diazonium Salt Intermediate: This multi-step process involves converting 4-amino-5-nitroindan to its diazonium chloride salt, followed by treatment with sulfur dioxide to produce 5-nitroindan-4-sulfonyl chloride. Subsequent hydrolysis and reduction yield this compound-4-sulfonic acid. []

Q2: Beyond sulfonation, what other chemical modifications of this compound have been explored?

A: Researchers have investigated the synthesis of arenetricarbonyl-chromium complexes incorporating this compound as the arene ligand. [] This modification highlights the potential for using this compound as a building block in organometallic chemistry.

Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A: The characterization of this compound and its derivatives typically involves a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-visible (UV) spectroscopy. These techniques provide valuable information about the molecular structure, functional groups, and electronic properties of these compounds. [, ]

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